
1-(2-Bromoethoxy)naphthalene
Descripción general
Descripción
1-(2-Bromoethoxy)naphthalene, also known as 2-bromoethoxynaphthalene, is a compound consisting of a naphthalene ring and a bromoethoxy group at the 1 position of the ring. It has a molecular weight of 251.12 .
Molecular Structure Analysis
The InChI code for 1-(2-Bromoethoxy)naphthalene is1S/C12H11BrO/c13-8-9-14-12-7-3-5-10-4-1-2-6-11 (10)12/h1-7H,8-9H2 . This indicates the presence of a naphthalene ring with a bromoethoxy group attached at the 1 position. Physical And Chemical Properties Analysis
1-(2-Bromoethoxy)naphthalene has a molecular weight of 251.12 .Aplicaciones Científicas De Investigación
Pyrolytic Degradation and Dioxin Formation
Research has shown that brominated hydrocarbons like 1-(2-Bromoethoxy)naphthalene, when subjected to thermal degradation, can result in the formation of hazardous combustion byproducts including brominated dioxins. This study investigated the pyrolytic degradation of 2-bromophenol, a model brominated hydrocarbon, and found products like naphthalene and bromonaphthalene among others, highlighting the complex chemical reactions during pyrolysis of such compounds (Evans & Dellinger, 2003).
Synthesis of Bromo-substituted Naphthalene Derivatives
The selective synthesis of bromo-substituted naphthalene derivatives has been an area of focus, particularly for their applications in materials and supramolecular chemistry. A study by Ping (2012) describes an efficient method for obtaining these derivatives, which are crucial precursors in the synthesis of core-substituted 1,4,5,8-naphthalene diimides (cNDIs), widely used in research fields like materials science (Ping, 2012).
Optical Properties and Applications
The optical properties of 1-(2-Bromoethoxy)naphthalene derivatives have been explored for their potential applications in optoelectronics and photonics. For instance, the study of 1-(2,5-Dimethoxy-phenylazo)-naphthalen-2-ol revealed significant third-order nonlinear optical properties, indicating its potential use in these fields (Sreenath, Joe, & Rastogi, 2018).
Thiol-Reactive Phosphorescent Probe Development
Bromo-substituted naphthalene derivatives have been used in the development of thiol-reactive phosphorescent probes. A study described the synthesis and spectroscopic characterization of such a probe, highlighting its sensitivity to both general and specific solvent effects, useful in biochemical applications (Marriott, Jovin, & Yan-Marriott, 1994).
Safety and Hazards
Propiedades
IUPAC Name |
1-(2-bromoethoxy)naphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrO/c13-8-9-14-12-7-3-5-10-4-1-2-6-11(10)12/h1-7H,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBGFJKNQKBMXBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2OCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00927703 | |
| Record name | 1-(2-Bromoethoxy)naphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00927703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Bromoethoxy)naphthalene | |
CAS RN |
13247-79-5 | |
| Record name | Naphthalene, 1-(2-bromoethoxy)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013247795 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(2-Bromoethoxy)naphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00927703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2-bromoethoxy)naphthalene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

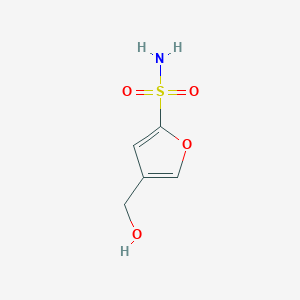
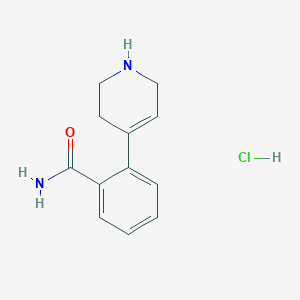

![1-[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]-2-[4-(trifluoromethyl)phenyl]ethanone](/img/structure/B2385734.png)
![(E)-2-morpholino-5-((3-phenylbenzo[c]isoxazol-5-yl)methylene)thiazol-4(5H)-one](/img/structure/B2385735.png)
![6-[(2R,4R)-2-(aminomethyl)-4-methoxypyrrolidin-1-yl]pyrimidin-4-amine dihydrochloride](/img/structure/B2385736.png)

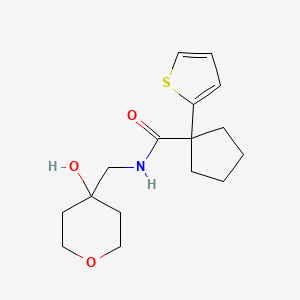
![1-{[(Tert-butoxy)carbonyl]amino}-3-hydroxycyclobutane-1-carboxylic acid](/img/structure/B2385743.png)
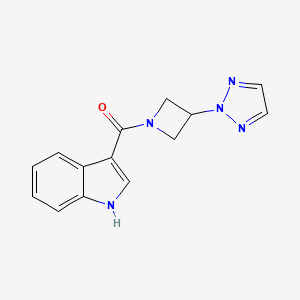
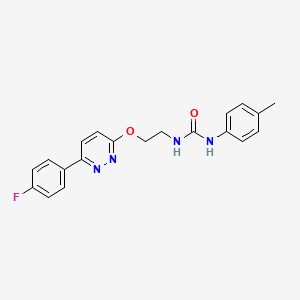
![bis{4-[(3-methyl-1H-pyrazol-1-yl)sulfonyl]phenyl} ether](/img/structure/B2385747.png)
![Methyl N-[4-[[2-[5-(furan-2-yl)furan-2-yl]-2-hydroxyethyl]sulfamoyl]phenyl]carbamate](/img/structure/B2385748.png)
![(Z)-methyl 2-(4-methoxy-2-((4-oxo-4H-chromene-3-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2385749.png)